2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of triazole and quinazoline moieties. These fused heterocycles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce different functional groups into the molecule
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other biologically active molecules.
Biology: Its ability to interact with biomolecular targets makes it useful in studying cellular processes.
Medicine: Due to its anti-inflammatory, antimicrobial, and anticancer properties, it is investigated for potential therapeutic applications
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can modulate various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and quinazoline derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:
1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer and antimicrobial properties.
Quinazoline derivatives: Widely studied for their therapeutic potential in treating various diseases.
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-23(21,22)19-8-4-5-11(9-19)14-17-15-12-6-2-3-7-13(12)16-10-20(15)18-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGDXQWDGKPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=CC=CC=C4C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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